molecular formula C20H26N2O2S B2731673 4-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428372-21-7

4-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No. B2731673
CAS RN: 1428372-21-7
M. Wt: 358.5
InChI Key: BJYHLVOGVCELIP-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

Research on benzamide derivatives has produced a variety of compounds with potential therapeutic applications. For instance, novel benzamides and their metal complexes have been synthesized and characterized, demonstrating significant antimicrobial activities against various bacterial strains. These compounds were evaluated for in vitro antibacterial activity, with copper complexes showing enhanced activities compared to free ligands (E. Khatiwora et al., 2013)[https://consensus.app/papers/synthesis-characterization-bioactivity-study-novel-khatiwora/5cae78f05390566d90b1d5637f1a5a6b/?utm_source=chatgpt]. Similarly, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of benzamide derivatives in targeting bacterial enzymes (V. U. Jeankumar et al., 2013)[https://consensus.app/papers/thiazoleaminopiperidine-analogues-design-synthesis-jeankumar/ca1f1071d1dd55bc962f2b589d71d16b/?utm_source=chatgpt].

Potential Therapeutic Applications

Several studies have explored the therapeutic potential of benzamide derivatives. For example, δ-opioid agonists based on benzamide structures have demonstrated analgesic and anti-inflammatory activities in mouse models, suggesting their potential for chronic pain treatment (C. Nozaki et al., 2012)[https://consensus.app/papers/mechanisms-adl5747-adl5859-effects-mice-analgesia-nozaki/571cda50dbbc5f7ea7493473c6ebb45b/?utm_source=chatgpt]. Furthermore, serotonin receptor imaging in Alzheimer's disease patients using a benzamide derivative highlights the utility of these compounds in diagnosing and understanding neurological conditions (V. Kepe et al., 2006)[https://consensus.app/papers/serotonin-receptors-living-brain-alzheimers-disease-kepe/1788c947f0fa516196e349385d644c61/?utm_source=chatgpt].

Innovative Synthesis Approaches

Innovative synthetic methodologies have been developed for creating benzamide derivatives with enhanced properties. For instance, a versatile precursor for trifluoromethyl-substituted heteroarenes was used in a short synthesis approach to Celebrex® (celecoxib), demonstrating the applicability of benzamide derivatives in the synthesis of complex therapeutic molecules (H. Sommer et al., 2017)[https://consensus.app/papers/4ethoxy111trifluoro3buten2one-etfbo-versatile-sommer/a0cf89e14af3539f89dc497b91db7985/?utm_source=chatgpt].

properties

IUPAC Name

4-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-24-18-7-5-17(6-8-18)20(23)21-11-14-22-12-9-16(10-13-22)19-4-3-15-25-19/h3-8,15-16H,2,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYHLVOGVCELIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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